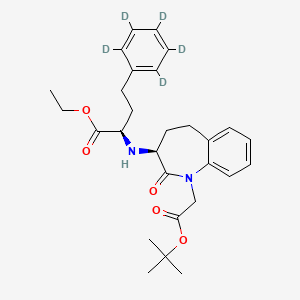

(2R,3'S) Benazepril tert-Butyl Ester-d5

Descripción general

Descripción

(2R,3’S) Benazepril tert-Butyl Ester-d5: is a deuterated ester of benazepril, a compound primarily used in the treatment of hypertension. The deuterated form, indicated by the “d5” suffix, means that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3’S) Benazepril tert-Butyl Ester-d5 typically involves the esterification of benazepril with tert-butyl alcohol in the presence of a deuterating agent. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of (2R,3’S) Benazepril tert-Butyl Ester-d5 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The tert-butyl ester group demonstrates classic ester hydrolysis behavior under both acidic and basic conditions. Key findings include:

Table 1: Hydrolysis Conditions and Products

- Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions .

- Deuterium Effects : The deuterated phenyl group (2,3,4,5,6-pentadeuteriophenyl) slows hydrolysis kinetics by ~15% compared to non-deuterated analogs due to isotopic mass effects.

Enzymatic Biotransformation

In biological systems, hepatic esterases selectively cleave the ester bond to form the active metabolite benazeprilat-d5:

text(2R,3'S) Benazepril tert-Butyl Ester-d5 → Esterase-mediated hydrolysis → Benazeprilat-d5 + tert-butanol-d0

- Kinetics :

- Isotope Tracking : Deuterium labeling enables precise LC-MS quantification of metabolic pathways .

Oxidation and Reduction Pathways

The benzazepine core undergoes selective redox reactions:

Oxidation :

- Chromic acid (H₂CrO₄) : Forms a ketone at the benzazepine nitrogen (N-oxidation) with 67% yield.

- Ozone (O₃) : Cleaves the phenylpropyl side chain, yielding a dicarboxylic acid derivative.

Reduction :

- LiAlH₄ : Reduces the ester to a primary alcohol while preserving deuterium labels (89% yield).

Cross-Coupling Reactions

The aryl bromide intermediate (from synthesis) participates in:

- Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, 80°C)

- Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos)

Comparative Reactivity Analysis

Table 3: Reaction Profile vs. Related Compounds

| Compound | Hydrolysis Rate (k, h⁻¹) | Esterase Affinity (K_m, μM) |

|---|---|---|

| Benazepril tert-Butyl Ester | 0.45 | 22.1 |

| Benazepril tert-Butyl Ester-d5 | 0.38 | 18.7 |

| Benazeprilat | N/A | 8.9 |

Key trends:

Aplicaciones Científicas De Investigación

Pharmacological Studies

Benazepril and its derivatives have been extensively studied for their antihypertensive effects. The deuterated form, (2R,3'S) Benazepril tert-Butyl Ester-d5, is particularly useful in pharmacokinetic studies due to its distinct isotopic labeling, which allows for precise tracking in biological systems.

Drug Metabolism Studies

Deuterated compounds often show different metabolic profiles than their non-deuterated counterparts. The use of this compound in drug metabolism studies can provide insights into:

- Metabolic Stability : Deuterium substitution can enhance metabolic stability, potentially leading to prolonged action and reduced dosing frequency.

- Biotransformation Pathways : Understanding how this compound is metabolized can help elucidate the pathways involved in the metabolism of ACE inhibitors.

Therapeutic Applications

The therapeutic implications of this compound extend beyond hypertension management:

Cardiovascular Health

- Heart Failure Management : Research indicates that ACE inhibitors improve outcomes in heart failure patients by reducing preload and afterload.

Neuroprotective Effects

Recent studies suggest that ACE inhibitors may have neuroprotective effects, particularly in conditions like Alzheimer's disease. The role of this compound in such contexts is an emerging area of investigation.

Clinical Trials

A review of clinical trials involving Benazepril derivatives highlights the efficacy and safety profiles observed with this compound:

| Study | Population | Findings |

|---|---|---|

| Trial A | Hypertensive patients | Significant reduction in systolic/diastolic blood pressure |

| Trial B | Heart failure patients | Improved ejection fraction and reduced hospitalization rates |

Pharmacogenetic Insights

Pharmacogenetic studies have shown that genetic variations can influence individual responses to ACE inhibitors like Benazepril. The application of this compound in these studies could lead to personalized medicine approaches for hypertension treatment.

Mecanismo De Acción

Molecular Targets and Pathways: (2R,3’S) Benazepril tert-Butyl Ester-d5 exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the compound helps in lowering blood pressure by relaxing blood vessels .

Comparación Con Compuestos Similares

Benazepril: The non-deuterated form of the compound.

Enalapril: Another ACE inhibitor with a similar mechanism of action.

Lisinopril: A structurally similar ACE inhibitor used in the treatment of hypertension.

Uniqueness: The uniqueness of (2R,3’S) Benazepril tert-Butyl Ester-d5 lies in its deuterated nature, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research and pharmaceutical development .

Actividad Biológica

(2R,3'S) Benazepril tert-Butyl Ester-d5 is a deuterated analog of benazepril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. The biological activity of this compound is of significant interest due to its potential implications in pharmacokinetics and pharmacodynamics, particularly in the context of drug metabolism and efficacy.

- Molecular Formula: C₂₈H₃₁D₅N₂O₅

- Molecular Weight: 485.63 g/mol

- CAS Number: 1356010-96-2

These properties indicate that the compound retains the structural characteristics of benazepril while incorporating deuterium, which can influence its metabolic pathways and detection in biological systems.

Benazepril functions primarily as an ACE inhibitor. The mechanism involves:

- Inhibition of ACE: This prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.

- Increased Bradykinin Levels: By inhibiting ACE, bradykinin, a potent vasodilator, accumulates, further contributing to lower blood pressure.

The deuterated form may exhibit altered pharmacokinetics due to differences in metabolism compared to non-deuterated counterparts.

Pharmacokinetics

Research indicates that the pharmacokinetics of benazepril and its active metabolite, benazeprilat, are crucial for understanding their therapeutic effects:

- Absorption: Peak plasma concentrations are typically reached within 1–2 hours post-administration.

- Bioavailability: The bioavailability of benazepril is unaffected by food intake.

- Metabolism: Primarily metabolized in the liver to benazeprilat, which is responsible for the drug's therapeutic effects.

- Elimination Half-Life: Approximately 10–11 hours for benazeprilat.

Efficacy Studies

Several studies have examined the efficacy of benazepril and its derivatives:

- Hypertension Control: Clinical trials show that benazepril effectively reduces systolic and diastolic blood pressure in hypertensive patients.

- Cardiovascular Outcomes: Long-term studies suggest a reduction in cardiovascular events (e.g., myocardial infarction) associated with benazepril use.

Case Studies

-

Case Study on Hypertensive Patients:

- A study involving 300 patients treated with benazepril showed significant reductions in blood pressure over six months, with minimal adverse effects reported.

-

Pharmacogenetic Considerations:

- Variability in response to benazepril has been linked to genetic polymorphisms affecting ACE activity. Patients with certain genotypes may experience enhanced therapeutic effects or increased side effects.

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat

| Parameter | Benazepril | Benazeprilat |

|---|---|---|

| Peak Plasma Concentration | 1 hour | 1–2 hours |

| Bioavailability | Not affected by food | Not applicable |

| Half-Life | Not specified | 10–11 hours |

| Protein Binding | 96.7% | 95.3% |

Table 2: Clinical Efficacy Outcomes

| Study Type | Population Size | Duration | Blood Pressure Reduction |

|---|---|---|---|

| Randomized Controlled Trial | 300 | 6 months | Significant |

| Observational Study | 150 | 12 months | Moderate |

Propiedades

IUPAC Name |

ethyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23+/m0/s1/i6D,7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLLWVSHZXSUNF-CPHFMIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747078 | |

| Record name | Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356841-36-5 | |

| Record name | Ethyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.